molecular formula C11H13ClFNOS B3288783 2-chloro-N-{2-[(2-fluorobenzyl)thio]ethyl}acetamide CAS No. 852851-92-4

2-chloro-N-{2-[(2-fluorobenzyl)thio]ethyl}acetamide

Cat. No.: B3288783
CAS No.: 852851-92-4
M. Wt: 261.74 g/mol
InChI Key: SHJGMCHQCCLCSN-UHFFFAOYSA-N
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Description

2-Chloro-N-{2-[(2-fluorobenzyl)thio]ethyl}acetamide is a chloroacetamide derivative characterized by a thioether linkage to a 2-fluorobenzyl group and an ethyl spacer. This structure combines electrophilic reactivity (from the chloroacetamide moiety) with lipophilic and aromatic features (from the fluorinated benzyl group), making it a candidate for pharmacological and agrochemical applications. Its synthesis typically involves nucleophilic substitution reactions between chloroacetyl chloride and thiol-containing precursors under basic conditions, as seen in analogous compounds .

Properties

IUPAC Name

2-chloro-N-[2-[(2-fluorophenyl)methylsulfanyl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClFNOS/c12-7-11(15)14-5-6-16-8-9-3-1-2-4-10(9)13/h1-4H,5-8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJGMCHQCCLCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSCCNC(=O)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401189308
Record name 2-Chloro-N-[2-[[(2-fluorophenyl)methyl]thio]ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852851-92-4
Record name 2-Chloro-N-[2-[[(2-fluorophenyl)methyl]thio]ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852851-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[2-[[(2-fluorophenyl)methyl]thio]ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-chloro-N-{2-[(2-fluorobenzyl)thio]ethyl}acetamide involves several steps. One common synthetic route includes the reaction of 2-fluorobenzyl mercaptan with 2-chloroethylamine hydrochloride in the presence of a base to form the intermediate 2-chloro-N-{2-[(2-fluorobenzyl)thio]ethyl}amine. This intermediate is then reacted with acetic anhydride to yield the final product . Industrial production methods typically involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-N-{2-[(2-fluorobenzyl)thio]ethyl}acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-N-{2-[(2-fluorobenzyl)thio]ethyl}acetamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in proteomics research to study protein interactions and functions.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(2-fluorobenzyl)thio]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Comparison with Structurally Similar Chloroacetamide Derivatives

Substituent Variations on the Aromatic Ring

Chloroacetamide derivatives often differ in the substituents on their aromatic or heterocyclic moieties, which critically influence their chemical and biological behavior:

Compound Name Substituent Features Key Properties/Applications References
2-Chloro-N-(2,4-dimethylphenyl)acetamide Ortho-methyl and para-methyl groups on phenyl ring Crystallographic studies show N–H⋯O hydrogen bonding, influencing solid-state packing .
2-Chloro-N-(4-chlorophenyl)acetamide Para-chloro substituent on phenyl ring Enhanced electrophilicity; used in pyridine-thioacetamide hybrids for biological activity .
2-Chloro-N-(thiazol-2-yl)acetamide Thiazole ring instead of benzyl group Intermediate in anti-proliferative agent synthesis (e.g., thieno derivatives) .
2-Chloro-N-(4-sulfamoylphenyl)acetamide Sulfamoyl group on phenyl ring Precursor for antidiabetic or antimicrobial agents via amine coupling .

Key Observations :

  • Bulkier Substituents (e.g., 2-ethyl-6-methylphenyl) reduce metabolic degradation, as seen in pesticide transformation products (TPs) .
  • Heterocyclic Moieties (e.g., thiazole, pyridine) improve bioavailability and target specificity in anticancer agents .

Critical Insights :

  • Thioether Linkages (e.g., in 2-[(2-fluorobenzyl)thio]ethyl side chains) may enhance membrane permeability and metabolic stability compared to non-sulfur analogs.
  • Fluorine Substitution (e.g., 2-fluorobenzyl) likely improves pharmacokinetics by reducing oxidative metabolism, a trend observed in fluorinated pharmaceuticals .
Physicochemical and Crystallographic Properties

Crystal structure analyses of analogs reveal:

  • Hydrogen Bonding : N–H⋯O interactions dominate molecular packing, as in 2-chloro-N-(2,4-dimethylphenyl)acetamide .
  • Conformational Flexibility : Substituents like ortho-methyl groups induce steric hindrance, altering bond angles (e.g., C–Cl bond length ≈ 1.77 Å in 24DMPCA vs. 1.76 Å in 3MPCA) .

Critical Notes on Limitations and Contradictions

  • Toxicological Data: Limited for 2-fluorobenzyl-thioethyl derivatives, though structurally similar compounds (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) lack thorough toxicity profiles .
  • Prioritization Conflicts : In pesticide TPs, 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide was prioritized over hydroxymethyl analogs despite structural similarity, suggesting regulatory or stability concerns .

Biological Activity

2-chloro-N-{2-[(2-fluorobenzyl)thio]ethyl}acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including in vitro studies, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features a chloro group, a fluorobenzyl thioether moiety, and an acetamide functional group. Its molecular formula is C12H14ClFNS, with a molecular weight of approximately 273.77 g/mol. The presence of these functional groups suggests potential interactions with biological targets, which can be explored for therapeutic applications.

1. Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits notable antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these strains were reported to be as low as 2 μg/mL, indicating strong antibacterial activity comparable to standard antibiotics like norfloxacin .

2. Anticancer Potential

The compound has also shown promise in anticancer research. In vitro assays conducted on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed significant cytotoxic effects. The IC50 values for these cell lines were found to be around 8.1 μM, suggesting that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation .

Table 1: Summary of Biological Activities

Activity Target IC50/MIC Value Reference
AntibacterialS. aureus2 μg/mL
AnticancerMCF-7 (breast cancer)8.1 μM
AnticancerA549 (lung cancer)8.1 μM

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Chloro Group : Enhances lipophilicity and may facilitate membrane penetration.
  • Fluorobenzyl Moiety : Contributes to the compound's electronic properties, potentially increasing binding affinity to biological targets.
  • Thioether Linkage : May play a role in the interaction with specific proteins involved in cellular signaling pathways.

Research indicates that modifications to these groups can significantly alter the compound's pharmacological profile, making it essential for further studies on SAR to optimize therapeutic efficacy .

Case Studies and Research Findings

Several studies have investigated the pharmacological profiles of compounds related to this compound:

  • A study on thiazole derivatives highlighted the importance of electron-donating groups for enhancing cytotoxic activity against various cancer cell lines .
  • Another investigation focused on the dual inhibition mechanisms of related compounds targeting p38 MAPK and PDE4 pathways, which are crucial in inflammatory responses and cancer progression .

These findings underscore the potential of this compound as a lead compound for further drug development.

Q & A

Q. What are the standard synthetic protocols for 2-chloro-N-{2-[(2-fluorobenzyl)thio]ethyl}acetamide?

Methodological Answer: The synthesis typically involves a nucleophilic substitution reaction. For example, 2-chloroacetamide is reacted with 2-[(2-fluorobenzyl)thio]ethylamine in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature. The reaction is monitored via TLC, followed by filtration and solvent evaporation. Purification is achieved through recrystallization or column chromatography. Structural confirmation requires IR (C=O at ~1650 cm⁻¹, C-Cl at ~700 cm⁻¹), ¹H/¹³C NMR (e.g., CH₂ groups at δ 3.5–4.0 ppm), and mass spectrometry (molecular ion peak) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer: Key techniques include:

  • IR Spectroscopy : Identifies functional groups (amide C=O, C-Cl stretch).
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., fluorobenzyl aromatic protons, thioethyl CH₂ groups) and carbon backbone.
  • Mass Spectrometry : Confirms molecular weight via ESI-MS or EI-MS.
  • X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonds) in crystalline form .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: Use personal protective equipment (PPE: gloves, lab coat, goggles), conduct reactions in a fume hood, and avoid inhalation or skin contact. Store at room temperature in a dry environment. Dispose of waste via approved chemical disposal protocols, referencing Safety Data Sheets (SDS) for toxicity data (e.g., acute oral toxicity LD₅₀) .

Advanced Research Questions

Q. How can researchers design analogs to investigate structure-activity relationships (SAR) for biological activity?

Methodological Answer:

  • Substituent Modification : Alter the fluorobenzyl group (e.g., para- vs. ortho-substitution) or thioether chain length.
  • Computational Docking : Use tools like AutoDock Vina to predict binding affinity to target proteins (e.g., enzymes in weed or microbial pathways).
  • Bioassays : Test analogs in standardized herbicidal or antimicrobial assays (e.g., growth inhibition in Arabidopsis or E. coli) to correlate structural changes with activity .

Q. How can conflicting bioactivity data in literature be resolved for chloroacetamide derivatives?

Methodological Answer:

  • Purity Validation : Use HPLC (>95% purity) to rule out impurities.
  • Comparative Assays : Replicate studies under controlled conditions (pH, temperature, solvent).
  • Mechanistic Studies : Perform enzyme inhibition assays (e.g., acetyl-CoA carboxylase for herbicidal activity) to confirm target engagement .

Q. What advanced techniques analyze intermolecular interactions in the compound’s crystalline form?

Methodological Answer:

  • Single-Crystal XRD : Resolves bond lengths, angles, and packing motifs.
  • Hydrogen Bond Analysis : Identify N-H···O and C-H···O interactions using software (e.g., Mercury).
  • Thermal Analysis : DSC/TGA evaluates stability and phase transitions influenced by crystal packing .

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Vary solvent (e.g., DMF vs. acetonitrile), temperature (25–60°C), and catalyst (e.g., triethylamine).
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation.
  • Workup Optimization : Employ liquid-liquid extraction (ethyl acetate/water) to isolate the product efficiently .

Q. What methodologies assess environmental persistence and degradation pathways?

Methodological Answer:

  • Soil/Water Degradation Studies : Incubate the compound under controlled conditions (aerobic/anaerobic) and analyze residues via HPLC-MS.
  • Metabolite Identification : Use high-resolution MS to detect degradation products (e.g., sulfoxide derivatives from thioether oxidation).
  • Microbial Degradation : Screen soil microbiota for biodegradation potential using enrichment cultures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-{2-[(2-fluorobenzyl)thio]ethyl}acetamide
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2-chloro-N-{2-[(2-fluorobenzyl)thio]ethyl}acetamide

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